molecular formula C5H9NO4 B12674307 Succinaldehydic acid, O-methyloxime, N-oxide CAS No. 102367-17-9

Succinaldehydic acid, O-methyloxime, N-oxide

Cat. No.: B12674307
CAS No.: 102367-17-9
M. Wt: 147.13 g/mol
InChI Key: FWGWGVQEZXKOOR-UHFFFAOYSA-N
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Description

Succinaldehydic acid, O-methyloxime, N-oxide is an organic compound that belongs to the class of oxime derivatives. Oxime derivatives are known for their versatility in organic synthesis and their ability to form stable complexes with various metals. This compound is particularly interesting due to its unique structure, which includes an oxime functional group and an N-oxide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinaldehydic acid, O-methyloxime, N-oxide typically involves the reaction of succinaldehydic acid with methoxyamine to form the oxime, followed by oxidation to introduce the N-oxide functionality. Common oxidizing agents used in this process include hydrogen peroxide and peracids such as m-chloroperbenzoic acid (m-CPBA) .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Succinaldehydic acid, O-methyloxime, N-oxide undergoes several types of chemical reactions, including:

    Oxidation: The N-oxide moiety can be further oxidized to form more complex structures.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

Scientific Research Applications

Succinaldehydic acid, O-methyloxime, N-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Succinaldehydic acid, O-methyloxime, N-oxide involves its ability to form stable complexes with metal ions, which can then participate in various catalytic processes. The oxime group can act as a nucleophile, while the N-oxide moiety can serve as an oxidizing agent. These properties make it a versatile compound in both organic and inorganic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Acetaldoxime, N-oxide
  • Benzaldoxime, N-oxide
  • Cyclohexanone oxime, N-oxide

Uniqueness

Succinaldehydic acid, O-methyloxime, N-oxide is unique due to its combination of an aldehyde-derived oxime and an N-oxide moiety. This dual functionality allows it to participate in a broader range of chemical reactions compared to other oxime derivatives. Additionally, its ability to form stable metal complexes sets it apart from similar compounds .

Properties

CAS No.

102367-17-9

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

N-hydroxy-N-methoxy-4-oxobutanamide

InChI

InChI=1S/C5H9NO4/c1-10-6(9)5(8)3-2-4-7/h4,9H,2-3H2,1H3

InChI Key

FWGWGVQEZXKOOR-UHFFFAOYSA-N

Canonical SMILES

CON(C(=O)CCC=O)O

Origin of Product

United States

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